(Isopropyl)(2-((isopropyl)amino)ethyl)((4-(trifluoromethoxy)phenyl)sulfonyl)amine
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Overview
Description
(Isopropyl)(2-((isopropyl)amino)ethyl)((4-(trifluoromethoxy)phenyl)sulfonyl)amine is a complex organic compound with a molecular formula of C22H26F6N2O6S2 and a molecular weight of 592.6 g/mol . This compound is characterized by the presence of isopropyl groups, an aminoethyl chain, and a trifluoromethoxyphenyl sulfonyl moiety, making it a unique and versatile chemical entity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of automated systems to monitor and control reaction parameters, ensuring consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(Isopropyl)(2-((isopropyl)amino)ethyl)((4-(trifluoromethoxy)phenyl)sulfonyl)amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminoethyl chain or the trifluoromethoxyphenyl group can be replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
(Isopropyl)(2-((isopropyl)amino)ethyl)((4-(trifluoromethoxy)phenyl)sulfonyl)amine has diverse applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (Isopropyl)(2-((isopropyl)amino)ethyl)((4-(trifluoromethoxy)phenyl)sulfonyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The trifluoromethoxyphenyl sulfonyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- (Isopropyl)(2-((isopropyl)amino)ethyl)((4-methoxyphenyl)sulfonyl)amine
- (Isopropyl)(2-((isopropyl)amino)ethyl)((4-chlorophenyl)sulfonyl)amine
- (Isopropyl)(2-((isopropyl)amino)ethyl)((4-fluorophenyl)sulfonyl)amine
Uniqueness
Compared to these similar compounds, (Isopropyl)(2-((isopropyl)amino)ethyl)((4-(trifluoromethoxy)phenyl)sulfonyl)amine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable entity in various research and industrial applications .
Properties
IUPAC Name |
N-propan-2-yl-N-[2-(propan-2-ylamino)ethyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23F3N2O3S/c1-11(2)19-9-10-20(12(3)4)24(21,22)14-7-5-13(6-8-14)23-15(16,17)18/h5-8,11-12,19H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUGQPGDRCSPOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCN(C(C)C)S(=O)(=O)C1=CC=C(C=C1)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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